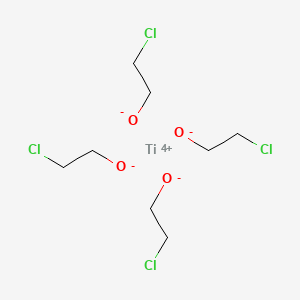
Titanium(4+)2-chloroethanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Titanium(4+)2-chloroethanolate can be synthesized through the reaction of titanium tetrachloride (TiCl4) with 2-chloroethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiCl4+4C2H5OH→Ti(OC2H4Cl)4+4HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity .
化学反应分析
Types of Reactions
Titanium(4+)2-chloroethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2).
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: The chloroethanolate groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alcohols and amines can be used to substitute the chloroethanolate groups.
Major Products
Oxidation: Titanium dioxide (TiO2)
Reduction: Titanium(III) compounds
Substitution: Titanium alkoxides and amides
科学研究应用
Titanium(4+)2-chloroethanolate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: Investigated for its potential use in biomedical applications, including drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and coatings
作用机制
The mechanism of action of titanium(4+)2-chloroethanolate involves its interaction with various molecular targets. In biological systems, it can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress and cell death. This property is exploited in photodynamic therapy for cancer treatment .
相似化合物的比较
Similar Compounds
- Titanium(4+) 2-ethoxyethanolate
- Titanium(4+) 2-aminoethanolate
- Titanium(4+) 2-propenolate
- Titanium(4+) 2-methylpentane-2,4-diolate
- Titanium(4+) 2-(dimethylamino)ethanolate
Uniqueness
Titanium(4+)2-chloroethanolate is unique due to its specific chloroethanolate ligands, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in catalysis, materials science, and biomedical research .
属性
分子式 |
C8H16Cl4O4Ti |
|---|---|
分子量 |
365.9 g/mol |
IUPAC 名称 |
2-chloroethanolate;titanium(4+) |
InChI |
InChI=1S/4C2H4ClO.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-1;+4 |
InChI 键 |
PEGZGALEIGAUGQ-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].C(CCl)[O-].[Ti+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)




![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
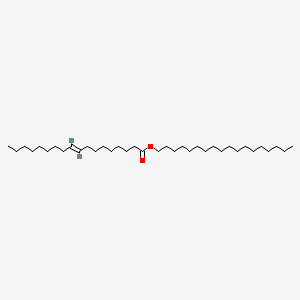
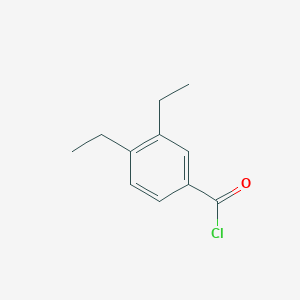
![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
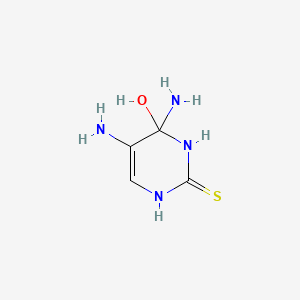
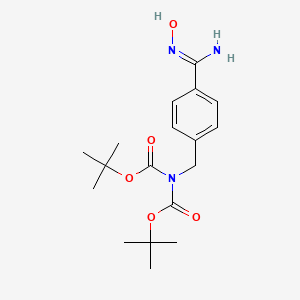
![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)
